

Etilevodopa: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Etilevodopa

Cat. No.: B1671700

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Abstract

Etilevodopa, the ethyl ester of Levodopa, is a prodrug developed to enhance the therapeutic efficacy of Levodopa in the management of Parkinson's disease. Its increased lipophilicity and solubility in acidic environments were designed to improve gastrointestinal absorption and reduce pharmacokinetic variability compared to its parent compound. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to **Etilevodopa**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Identification

Etilevodopa is chemically designated as ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate. It is the ethyl ester derivative of the amino acid Levodopa. The esterification of the carboxylic acid group of Levodopa increases its lipophilicity.

Table 1: Molecular Identifiers of **Etilevodopa**

Identifier	Value
IUPAC Name	ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate[1]
Chemical Formula	C ₁₁ H ₁₅ NO ₄ [1]
SMILES	CCOC(=O)--INVALID-LINK--Cc1cc(O)c(O)cc1
InChI	InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1[1]
CAS Number	37178-37-3[1]

Physicochemical Properties

The physicochemical properties of **Etilevodopa** are crucial for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its properties are designed to be transient, facilitating absorption before hydrolysis to the active Levodopa.

Table 2: Physicochemical Properties of **Etilevodopa** and its Hydrochloride Salt

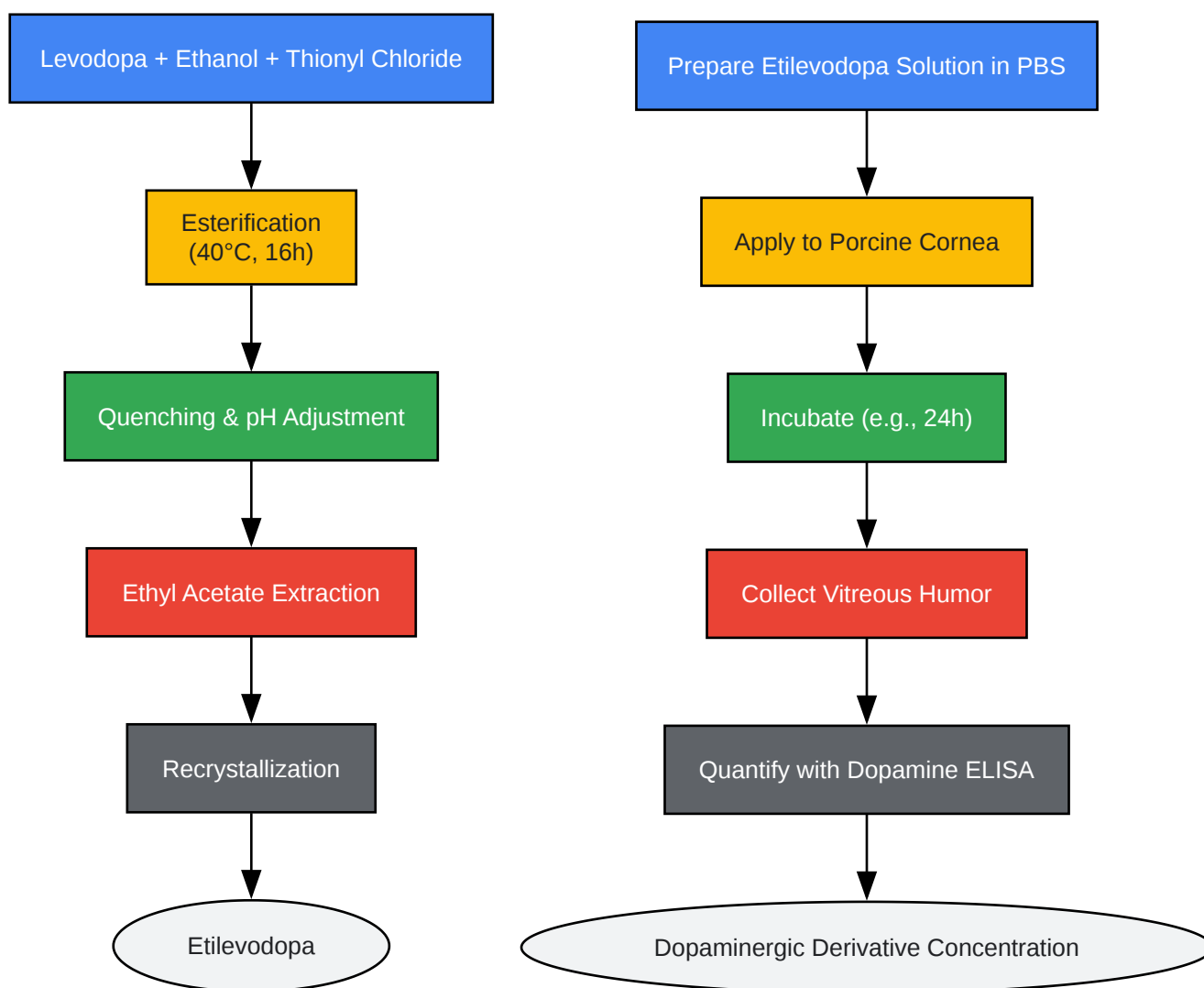
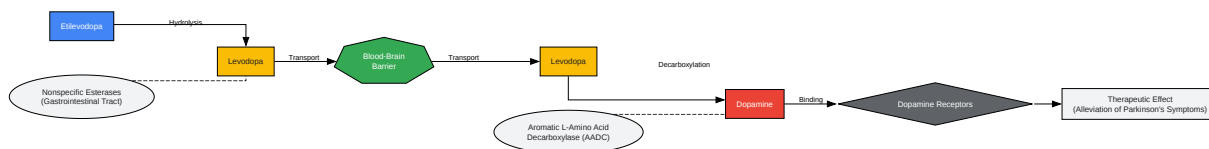
Property	Etilevodopa (Free Base)	Etilevodopa Hydrochloride
Molecular Weight	225.24 g/mol [2]	261.70 g/mol
Melting Point	87-89 °C	Not available
pKa	Not available in searched literature. For Levodopa: pKa1 = 2.32 (carboxyl), pKa2 = 8.72 (amino), pKa3 = 9.99 (phenol), pKa4 = 12.1 (phenol)	Not available
Solubility	Soluble in DMSO. Greater gastric solubility than Levodopa.	Soluble in water. Soluble in PBS (25 mg/mL).
Appearance	Crystalline solid	Solid powder

Mechanism of Action and Metabolic Pathway

Etilevodopa functions as a prodrug of Levodopa, the immediate precursor to the neurotransmitter dopamine. Its mechanism of action involves its conversion to Levodopa and subsequent metabolism to dopamine in the brain.

Signaling Pathway

The primary signaling pathway involves the enzymatic conversion of **Etilevodopa** to Levodopa, its transport across the blood-brain barrier, and its final conversion to dopamine, which then acts on dopamine receptors in the brain to alleviate the symptoms of Parkinson's disease.



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References

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